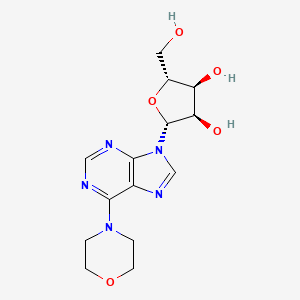
6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine” is a synthetic compound that belongs to the class of purine nucleosides. These compounds are known for their significant roles in various biological processes and have been studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine” typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and morpholine.
Reaction Conditions: The reaction conditions may include specific temperatures, solvents, and catalysts to facilitate the formation of the desired compound.
Purification: The final product is purified using techniques such as chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of “this compound” may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high yield.
化学反应分析
Types of Reactions
“6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions may introduce new functional groups.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of “6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application being studied.
相似化合物的比较
Similar Compounds
Similar compounds include other purine nucleosides, such as:
Adenosine: A naturally occurring purine nucleoside with various biological functions.
Guanosine: Another purine nucleoside involved in cellular processes.
Uniqueness
“6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine” is unique due to the presence of the morpholino group, which can influence its chemical properties and biological activities. This structural feature may confer specific advantages, such as increased stability or enhanced interactions with biological targets.
属性
分子式 |
C14H19N5O5 |
|---|---|
分子量 |
337.33 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-morpholin-4-ylpurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H19N5O5/c20-5-8-10(21)11(22)14(24-8)19-7-17-9-12(15-6-16-13(9)19)18-1-3-23-4-2-18/h6-8,10-11,14,20-22H,1-5H2/t8-,10-,11-,14-/m1/s1 |
InChI 键 |
BTFFXIPHHREHCW-IDTAVKCVSA-N |
手性 SMILES |
C1COCCN1C2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
规范 SMILES |
C1COCCN1C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




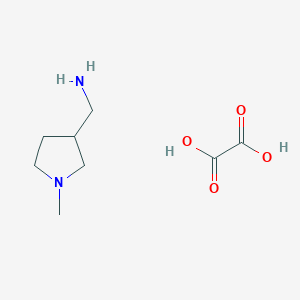
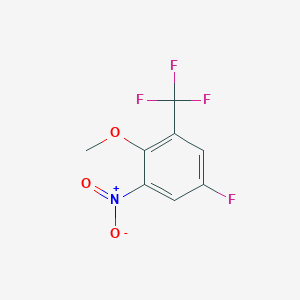
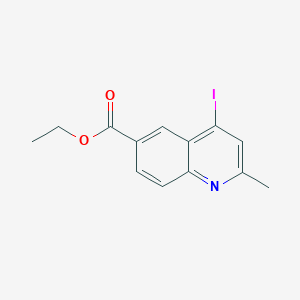
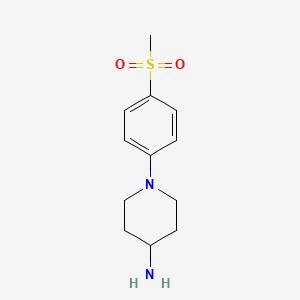
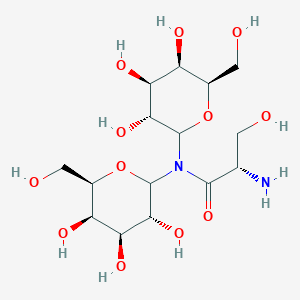
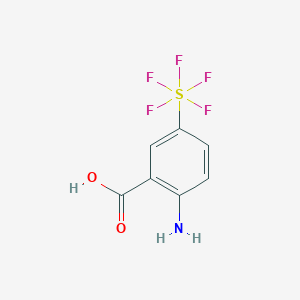
![[(1E)-3-Bromoprop-1-en-1-yl]boronic acid](/img/structure/B12859963.png)
![2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]-](/img/structure/B12859968.png)
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 2,3,4,6-tetrahydro-3-oxo-, methyl ester](/img/structure/B12859970.png)
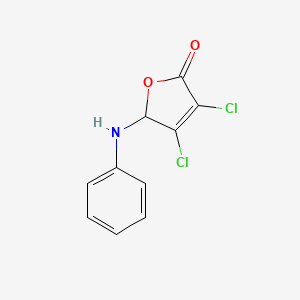

![[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12859988.png)
